molecular formula C14H21N3O3S B1204378 2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester

2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester

Cat. No. B1204378
M. Wt: 311.4 g/mol
InChI Key: CTBWVPPFKVSGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester is a proline derivative.

Scientific Research Applications

Homologation of Amino Acids

  • The compound serves as a key intermediate in the homologation of amino acids like L-threonine, leading to the formation of α-epimer β-amino-α,γ-dihydroxy aldehydes and acids. This involves the stereoselective reduction of 2-thiazolyl amino ketones, demonstrating its importance in stereochemistry and amino acid modification (Dondoni, Perrone, & Merino, 1991).

Synthesis of Azo Dyes

  • The compound is instrumental in the formation of pyridone azo dyes, specifically through the coupling with ortho/para-aminobenzoic acids and corresponding methyl esters. This application showcases its role in the synthesis of heterocyclic azo dyes with improved pH stability, highlighting its significance in dye chemistry and material sciences (Wang, Zhao, Qian, & Huang, 2018).

Organic Synthesis

  • In the field of organic synthesis, this compound finds use in the preparation of various heterocycles. It acts as a synthon for α-metalated primary amines and contributes to the synthesis of 2-oxazolines, 2-imidazolines, and 2-thiazolines, among others, showcasing its versatility in creating diverse organic compounds (Schöllkopf, 1977).

Preparation of Aminopyridines

  • The compound plays a crucial role in the preparation of certain 2-aminopyridines, which are key intermediates in various pharmaceutical compounds. This application underscores its importance in the pharmaceutical industry for creating bioactive molecules (Lifshits, Ostapchuk, & Brel, 2015).

Luminescent Properties

  • Research on substituted pyridylthiazoles, which include derivatives of this compound, reveals their potential use in metal sensing and as laser dyes due to their high luminescence and large Stokes shift values. This highlights its application in optical materials and sensor technologies (Grummt, Weiss, Birckner, & Beckert, 2007).

properties

Product Name

2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester

Molecular Formula

C14H21N3O3S

Molecular Weight

311.4 g/mol

IUPAC Name

2-methylpropyl 2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21N3O3S/c1-9(2)7-20-14(19)17-6-4-5-11(17)12(18)16-13-15-10(3)8-21-13/h8-9,11H,4-7H2,1-3H3,(H,15,16,18)

InChI Key

CTBWVPPFKVSGHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCCN2C(=O)OCC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester
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2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester
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2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester
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2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester
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2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester
Reactant of Route 6
2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester

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